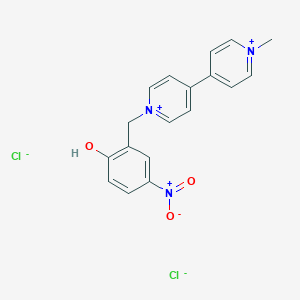
FSSIGVSAEZOKFT-UHFFFAOYSA-M
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(N-Methyl-4,4’-bipyridinium)-1-(2-hydroxy-5-nitrophenyl)methane is a complex organic compound that features both bipyridinium and nitrophenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(N-Methyl-4,4’-bipyridinium)-1-(2-hydroxy-5-nitrophenyl)methane typically involves multi-step organic reactions. A common approach might include:
Formation of the bipyridinium core: This can be achieved through the reaction of pyridine derivatives under specific conditions.
Introduction of the nitrophenyl group: This step may involve nitration reactions followed by coupling with the bipyridinium core.
Methylation: The final step often involves methylation to introduce the N-methyl group.
Industrial Production Methods
Industrial production methods for such compounds usually involve optimization of the synthetic routes to maximize yield and purity. This might include:
Catalysis: Using catalysts to enhance reaction rates.
Purification: Employing techniques like crystallization or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(N-Methyl-4,4’-bipyridinium)-1-(2-hydroxy-5-nitrophenyl)methane can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can alter the nitro group to an amino group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Catalysts: Including palladium on carbon or platinum catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group might yield an amino derivative.
Applications De Recherche Scientifique
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for potential therapeutic properties.
Industry: Utilized in the development of materials with specific properties, such as conductive polymers or sensors.
Mécanisme D'action
The mechanism by which 1-(N-Methyl-4,4’-bipyridinium)-1-(2-hydroxy-5-nitrophenyl)methane exerts its effects involves interactions with molecular targets and pathways. The bipyridinium group may interact with electron-rich sites, while the nitrophenyl group can participate in redox reactions. These interactions can influence various biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-Dimethyl-4,4’-bipyridinium (Paraquat): Known for its herbicidal properties.
1-(2-Hydroxy-5-nitrophenyl)-2,2,2-trifluoroethanol: Studied for its unique chemical properties.
Propriétés
Numéro CAS |
131690-25-0 |
|---|---|
Formule moléculaire |
C18H17Cl2N3O3 |
Poids moléculaire |
394.2 g/mol |
Nom IUPAC |
2-[[4-(1-methylpyridin-1-ium-4-yl)pyridin-1-ium-1-yl]methyl]-4-nitrophenol;dichloride |
InChI |
InChI=1S/C18H16N3O3.2ClH/c1-19-8-4-14(5-9-19)15-6-10-20(11-7-15)13-16-12-17(21(23)24)2-3-18(16)22;;/h2-12H,13H2,1H3;2*1H/q+1;;/p-1 |
Clé InChI |
FSSIGVSAEZOKFT-UHFFFAOYSA-M |
SMILES |
C[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CC3=C(C=CC(=C3)[N+](=O)[O-])O.[Cl-].[Cl-] |
SMILES canonique |
C[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CC3=C(C=CC(=C3)[N+](=O)[O-])O.[Cl-].[Cl-] |
Synonymes |
1-(N-methyl-4,4'-bipyridinium)-1-(2-hydroxy-5-nitrophenyl)methane 4,4'-PQNP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















